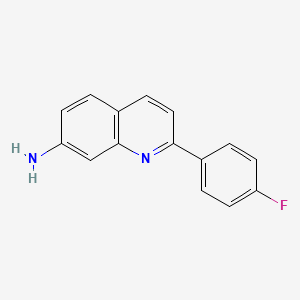

2R-Hydroxymethyl-1R-phenyl-cyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been accomplished by adding Pseudomonas fluorescens lipase to racemic trans-2-phenylcyclohexyl chloroacetate . This enzyme is able to hydrolyze the ester bond of the (-)-enantiomer but not the (+)-enantiomer. The (-)-cyclohexanol and the (+)-ester are separated by fractional crystallization and the isolated (+)-ester hydrolyzed to the (+)-cyclohexanol in a separate step .Chemical Reactions Analysis

The enantiomers of this compound are used in organic chemistry as chiral auxiliaries . The enantioselective synthesis was accomplished by adding Pseudomonas fluorescens lipase to racemic trans-2-phenylcyclohexyl chloroacetate .Scientific Research Applications

Synthesis and Chemical Reactions

2R-Hydroxymethyl-1R-phenyl-cyclohexanol has been explored in various synthesis and chemical reaction studies. For instance, it has been used in the diastereospecific synthesis of rociverine precursors, showcasing its significance in the production of antimuscarinic drugs (Bussolo et al., 1996). Additionally, the compound has been involved in studies exploring catalytic asymmetric hydroformylation, highlighting its utility in enhancing stereoselectivity in chemical reactions (Hayashi et al., 1979).

Pharmaceutical Applications

Research has also delved into the potential pharmaceutical applications of compounds related to this compound. For example, studies have been conducted on the synthesis and conformational analysis of cyclohexane nucleosides, which are structurally similar, to evaluate their antiviral activity (Maurinsh et al., 1997).

Material Science and Catalysis

The compound has also been relevant in material science and catalysis. It's been used in the synthesis of chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids, demonstrating its importance in stereoselective synthesis (Basavaiah & Krishna, 1995). Furthermore, studies on the autoxidation of ethylbenzene have involved similar cyclohexanol structures, contributing to understanding the mechanisms of chemical transformations in industrial processes (Hermans et al., 2007).

Analytical Chemistry

In analytical chemistry, derivatives of cyclohexanol, which are structurally similar to this compound, have been used as internal standards in NMR determinations, highlighting their utility in precise chemical analysis (Zawadzki & Ragauskas, 2001).

Environmental and Green Chemistry

The compound's structural analogs, such as cyclohexanol, have been explored in studies focusing on environmentally friendly chemical processes. For example, research on the selective hydrogenation of phenol to cyclohexanol over various catalysts has implications for sustainable chemistry and industrial applications (Wang et al., 2011).

properties

IUPAC Name |

(1R,2R)-2-(hydroxymethyl)-1-phenylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-10-12-8-4-5-9-13(12,15)11-6-2-1-3-7-11/h1-3,6-7,12,14-15H,4-5,8-10H2/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPWPCRJAHECSU-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]([C@H](C1)CO)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)